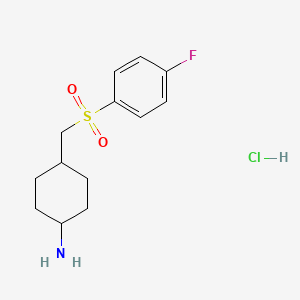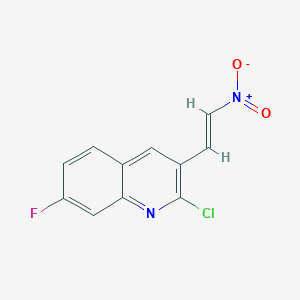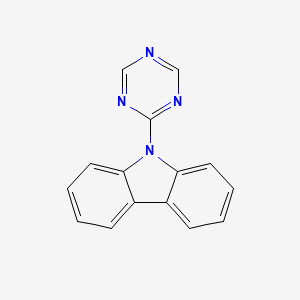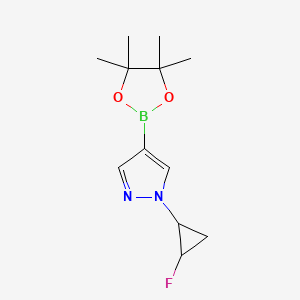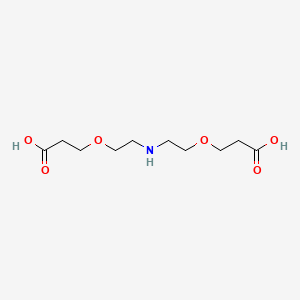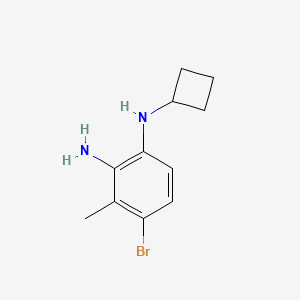
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. This compound is a derivative of hexose, a type of sugar, and contains multiple hydroxyl groups, making it highly reactive and versatile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with acetic anhydride. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The protected hexose is then reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetamide derivative. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学研究应用
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
相似化合物的比较
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide can be compared with other similar compounds, such as:
N-((2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)acetamide: This compound has an additional hydroxyl group, making it more hydrophilic and reactive.
N-((3R,4R,5R)-3,4,5,6-tetrahydroxyhexyl)acetamide: Similar structure but lacks the carbonyl group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
N-[(3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7-,8+/m1/s1 |
InChI 键 |
MBLBDJOUHNCFQT-IDWMTUBTSA-N |
手性 SMILES |
CC(=O)NC(C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


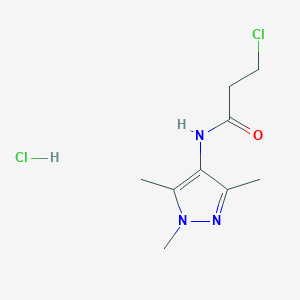
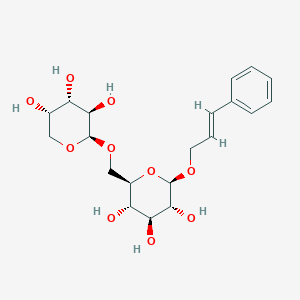

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
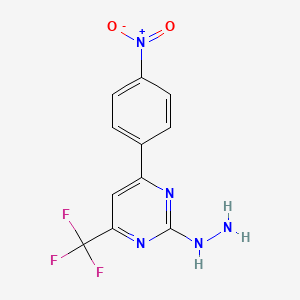
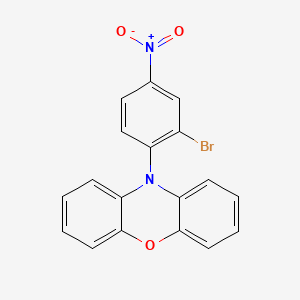
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
